molecular formula C19H26ClN3O4 B2380007 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride CAS No. 1396791-82-4

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride

Cat. No.: B2380007
CAS No.: 1396791-82-4
M. Wt: 395.88
InChI Key: GLQWFUZOPTVOLF-UHFFFAOYSA-N
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Description

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is a synthetic organic compound. It is characterized by the presence of an isoxazole ring, a piperazine moiety, and a methoxyphenoxy group. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of appropriate nitriles with hydroxylamine under acidic or basic conditions.

    Piperazine Derivative Synthesis: The piperazine moiety is often introduced by reacting the isoxazole derivative with a piperazine compound in the presence of a suitable base.

    Ether Formation: The methoxyphenoxy group is introduced via an etherification reaction, where the phenol derivative reacts with an appropriate alkylating agent.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the intermediate compounds and converting the product into its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenoxy group, where nucleophiles can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is studied for its potential pharmacological properties. It may interact with various biological targets, making it a candidate for drug development and biochemical research.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new medications for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride
  • 1-(4-(3,5-Dimethylisoxazol-4-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride

Uniqueness

Compared to similar compounds, 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-2-(3-methoxyphenoxy)ethanone hydrochloride is unique due to the specific positioning and combination of its functional groups. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-2-(3-methoxyphenoxy)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4.ClH/c1-14-18(15(2)26-20-14)12-21-7-9-22(10-8-21)19(23)13-25-17-6-4-5-16(11-17)24-3;/h4-6,11H,7-10,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQWFUZOPTVOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)COC3=CC=CC(=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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